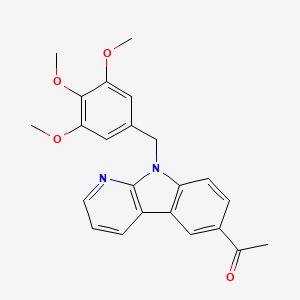

![molecular formula C24H22FN5O2 B612216 (R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one](/img/structure/B612216.png)

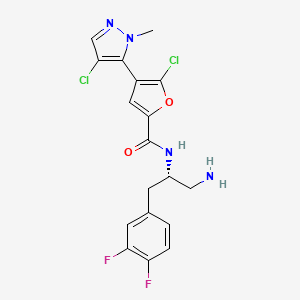

(R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one

Übersicht

Beschreibung

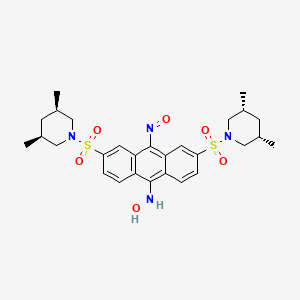

AS1940477 ist ein niedermolekularer Wirkstoff, der als potenter Inhibitor der p38-Mitogen-aktivierten Proteinkinase (MAPK) wirkt. Diese Verbindung hat aufgrund ihrer Fähigkeit, die Produktion proinflammatorischer Zytokine zu hemmen, ein erhebliches Potenzial für die Behandlung chronisch-entzündlicher Erkrankungen gezeigt .

Wirkmechanismus

Target of Action

The primary target of this compound is the p38 mitogen-activated protein kinase (MAPK) . This kinase plays a key role in inflammatory responses through the production of cytokines and inflammatory mediators .

Mode of Action

The compound inhibits the enzymatic activity of recombinant p38α and β isoforms . This selectivity in the intracellular signaling pathway has been confirmed .

Biochemical Pathways

The compound affects the p38 MAPK pathway, which is involved in inflammatory responses . By inhibiting the activity of p38α and β isoforms, the compound reduces the production of proinflammatory cytokines, including TNFα, IL-1β, and IL-6 .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, it has been found to effectively inhibit TNFα production induced by systemically administered lipopolysaccharide in rats at less than 0.1mg/kg . This suggests that the compound has good bioavailability and can reach its target effectively.

Result of Action

The compound’s action results in the inhibition of proinflammatory cytokine production . In human peripheral blood mononuclear cells, the compound inhibited lipopolysaccharide or phytohemagglutinin A-induced production of proinflammatory cytokines . It also inhibited TNFα- and IL-1 β-induced production of IL-6, PGE (2), and MMP-3 in human synovial stromal cells . This leads to an overall anti-inflammatory effect .

Biochemische Analyse

Biochemical Properties

AS1940477 interacts with the p38α and p38β isoforms of the mitogen-activated protein kinase (MAPK) pathway . It inhibits the enzymatic activity of these isoforms, but does not affect other protein kinases, including p38γ and δ isoforms . This selectivity of AS1940477 in the intracellular signaling pathway has been confirmed .

Cellular Effects

AS1940477 has been shown to inhibit the production of proinflammatory cytokines, including TNFα, IL-1β, and IL-6, in human peripheral blood mononuclear cells . It also inhibits TNFα- and IL-1β-induced production of IL-6, PGE2, and MMP-3 in human synovial stromal cells .

Molecular Mechanism

The molecular mechanism of AS1940477 involves the inhibition of the enzymatic activity of p38α and p38β isoforms . This inhibition results in the suppression of the production of proinflammatory cytokines and mediators, thereby exerting its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

AS1940477 has been found to effectively inhibit TNFα production induced by lipopolysaccharide (LPS) in rats, with an anti-inflammatory effect lasting for 20 hours after oral administration .

Dosage Effects in Animal Models

In animal models, AS1940477 has been shown to inhibit TNFα production induced by systemically administered LPS at less than 0.1mg/kg, with an effective dose (ED50) of 0.053 mg/kg .

Metabolic Pathways

The specific metabolic pathways that AS1940477 is involved in are not clearly defined in the available literature. Given its role as a p38 MAPK inhibitor, it likely interacts with enzymes and cofactors within this pathway .

Transport and Distribution

The transport and distribution of AS1940477 within cells and tissues are not explicitly detailed in the available literature. Given its biochemical properties and cellular effects, it is likely that it is transported and distributed in a manner consistent with other p38 MAPK inhibitors .

Subcellular Localization

The subcellular localization of AS1940477 is not explicitly detailed in the available literature. Given its role as a p38 MAPK inhibitor, it is likely that it localizes to the same subcellular compartments as the p38 MAPK pathway components .

Vorbereitungsmethoden

Die Synthese von AS1940477 umfasst mehrere Schritte. Eine der Methoden beinhaltet die Reaktion einer Vorläuferverbindung mit Bromwasserstoff in Propan-1-ol und Wasser bei Temperaturen von 25 bis 65 Grad Celsius über 25 Stunden . Diese Methode ist für die industrielle Produktion skalierbar.

Analyse Chemischer Reaktionen

AS1940477 unterliegt hauptsächlich Hemmungsreaktionen, bei denen es die enzymatische Aktivität von rekombinanten p38-Alpha- und Beta-Isoformen hemmt. Es beeinflusst keine anderen Proteinkinasen, einschließlich der p38-Gamma- und Delta-Isoformen . Es ist bekannt, dass die Verbindung die durch Lipopolysaccharid (LPS) oder Phytohämagglutinin A (PHA) induzierte Produktion proinflammatorischer Zytokine wie Tumornekrosefaktor-alpha, Interleukin-1-beta und Interleukin-6 bei niedrigen Konzentrationen hemmt .

Wissenschaftliche Forschungsanwendungen

AS1940477 wurde umfassend auf seine entzündungshemmenden Eigenschaften untersucht. Es hat sich als vielversprechend für die Behandlung chronisch-entzündlicher Erkrankungen wie rheumatoider Arthritis, Psoriasis, entzündlicher Darmerkrankungen und chronisch-obstruktiver Lungenerkrankungen erwiesen . Die Fähigkeit der Verbindung, die Produktion proinflammatorischer Zytokine zu hemmen, macht sie zu einem wertvollen Werkzeug in klinischen und Forschungsumgebungen.

Wirkmechanismus

AS1940477 entfaltet seine Wirkungen durch Hemmung des p38-Mitogen-aktivierten Proteinkinase-Signalwegs. Dieser Signalweg spielt eine entscheidende Rolle in der Entzündungsreaktion, indem er die Produktion von Zytokinen und Entzündungsmediatoren reguliert . Durch die Hemmung dieses Signalwegs reduziert AS1940477 effektiv Entzündungen und die damit verbundenen Symptome.

Vergleich Mit ähnlichen Verbindungen

AS1940477 ist einzigartig in seiner hohen Selektivität für p38-Alpha- und Beta-Isoformen, ohne dass andere Proteinkinasen beeinflusst werden . Ähnliche Verbindungen umfassen andere p38-MAPK-Inhibitoren wie SB203580 und VX-702. Die Selektivität und Potenz von AS1940477 machen es zu einem herausragenden Kandidaten für die Weiterentwicklung und den klinischen Einsatz .

Wenn Sie weitere Fragen haben oder weitere Details benötigen, zögern Sie bitte nicht zu fragen!

Eigenschaften

IUPAC Name |

6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN5O2/c1-15-4-2-3-5-20(15)30-21(32)11-10-19(27-30)22-23(17-6-8-18(25)9-7-17)28-29-13-16(14-31)12-26-24(22)29/h2-11,16,26,31H,12-14H2,1H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYHNSWOZRDSWLX-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C=CC(=N2)C3=C4NCC(CN4N=C3C5=CC=C(C=C5)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1N2C(=O)C=CC(=N2)C3=C4NC[C@H](CN4N=C3C5=CC=C(C=C5)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes (R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one (AS1940477) a promising compound for the treatment of autoimmune diseases?

A1: AS1940477 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). [] p38 MAPK plays a crucial role in the production of pro-inflammatory cytokines like TNFα, IL-1β, and IL-6, which are key drivers of inflammation in autoimmune diseases. [] By inhibiting p38 MAPK, AS1940477 effectively blocks the production of these cytokines, offering a potential therapeutic approach to modulate the inflammatory response in autoimmune diseases. []

Q2: How does the structure of AS1940477 contribute to its improved pharmacokinetic profile compared to earlier compounds?

A2: Initial attempts to develop p38 MAPK inhibitors faced challenges with poor oral bioavailability. [] Researchers discovered that modifying the earlier lead compound (2a) by blocking metabolism at the amine's methyl group and incorporating a tetrahydropyrimidine core significantly improved the pharmacokinetic profile. [] This structural optimization led to the development of AS1940477, which demonstrated enhanced cellular activity and favorable pharmacokinetics, including good oral bioavailability. [] You can find more details about this research in the paper published by Sematic Scholar:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-cyano-2-(3-pyridin-3-ylprop-2-enoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B612141.png)

![2-(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide](/img/structure/B612152.png)